molecular formula C7H9NO2S B152318 (R)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS No. 73495-10-0

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid

Cat. No.: B152318
CAS No.: 73495-10-0
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-RXMQYKEDSA-N
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Description

®-3-Amino-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with an amino group and a propanoic acid moiety

Scientific Research Applications

®-3-Amino-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods

Industrial production of thiophene derivatives, including ®-3-Amino-3-(thiophen-2-yl)propanoic acid, often employs multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(thiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, thiophene ring, and propanoic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

(3R)-3-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYLYLPTPXESE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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